molecular formula C27H25N5O3S B2966362 N-benzyl-2-((4-(2,5-dimethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide CAS No. 946378-09-2

N-benzyl-2-((4-(2,5-dimethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No. B2966362
CAS RN: 946378-09-2
M. Wt: 499.59
InChI Key: BZUTUTJULFJFBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-2-((4-(2,5-dimethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C27H25N5O3S and its molecular weight is 499.59. The purity is usually 95%.
BenchChem offers high-quality N-benzyl-2-((4-(2,5-dimethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-benzyl-2-((4-(2,5-dimethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Activity

  • Compounds bearing heterocyclic rings, similar to the triazole ring in the queried compound, have been synthesized and evaluated for their antitumor activity. For instance, derivatives of benzothiazole and quinazolinone have shown significant broad-spectrum antitumor activities, suggesting that similar structures might exhibit promising anticancer properties (Yurttaş et al., 2015); (Al-Suwaidan et al., 2016).

Antimicrobial Activity

  • Novel triazole compounds containing thioamide groups have been synthesized and shown to possess antifungal and plant growth-regulating activities. These findings suggest potential applications in developing new antimicrobial agents (Li Fa-qian et al., 2005).

Synthesis of Heterocycles

  • Thioureido-acetamides have been used as starting materials for various heterocyclic syntheses in one-pot cascade reactions. These syntheses demonstrate the versatility of compounds with acetamide groups in generating important heterocycles, which are key structures in many pharmaceuticals (Schmeyers & Kaupp, 2002).

Molecular Docking and Design

  • Indole acetamide derivatives have been synthesized and analyzed for their anti-inflammatory activities through molecular docking studies, indicating the utility of such compounds in drug design and development (Al-Ostoot et al., 2020).

properties

IUPAC Name

N-benzyl-2-[[4-(2,5-dimethoxyphenyl)-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N5O3S/c1-34-19-12-13-24(35-2)23(14-19)32-26(21-16-28-22-11-7-6-10-20(21)22)30-31-27(32)36-17-25(33)29-15-18-8-4-3-5-9-18/h3-14,16,28H,15,17H2,1-2H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZUTUTJULFJFBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)N2C(=NN=C2SCC(=O)NCC3=CC=CC=C3)C4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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